Structural Determinant: The Unique 4-(Pyrrolidine-1-sulfonyl)benzoyl Moiety Distinguishes This Compound from Prototypical 1-Benzenesulfonyl Pyrrolidines
The target compound uniquely incorporates a 4-(pyrrolidine-1-sulfonyl)benzoyl group linked to the pyrrolidine nitrogen, whereas the vast majority of compounds in the lead patent family (US 6,211,181 / EP 0874841 B1) contain a direct benzenesulfonyl substitution with halogen, alkyl, or benzyloxyalkyl modifications at the pyrrolidine nitrogen [1]. This structural departure introduces a second, spatially distinct sulfonamide moiety, which is absent in comparators like LF 16-0335 (a benzenesulfonyl pyrrolidine with a different acyl substituent) [2]. The presence of two sulfonyl groups is expected to critically alter hydrogen-bonding capability and molecular recognition at the B2 receptor orthosteric site.
| Evidence Dimension | Presence of a second sulfonamide pharmacophore (pyrrolidine-1-sulfonyl) |
|---|---|
| Target Compound Data | Contains both a benzenesulfonyl group on the pyrrolidine core and a pyrrolidine-1-sulfonyl group on the benzoyl substituent (two sulfonamide groups total). |
| Comparator Or Baseline | Prototypical 1-benzenesulfonyl pyrrolidines (e.g., US 6,211,181 examples) contain only one sulfonamide group (benzenesulfonyl) and variable R3 substituents lacking a second sulfonyl. LF 16-0335 contains one sulfonamide. |
| Quantified Difference | Qualitative structural difference: dual-sulfonamide vs. single-sulfonamide architecture. |
| Conditions | Structural comparison based on patent disclosures and published literature. |
Why This Matters
The unique dual-sulfonamide topology defines a distinct pharmacophore sub-class, making this compound essential for exploring SAR beyond standard, single-sulfonamide bradykinin antagonists.
- [1] US 6,211,181 B1. 1-Benzenesulfonyl pyrrolidine derivatives as bradykinin receptor antagonists. Fournier Industrie et Sante, 2001. View Source
- [2] Pruneau D, et al. LF 16.0335, a novel potent and selective nonpeptide antagonist of the human bradykinin B2 receptor. British Journal of Pharmacology, 1998, 125(2):365-72. View Source
